molecular formula C5H4BrN3O B13105651 3-Amino-5-bromopyrazine-2-carbaldehyde

3-Amino-5-bromopyrazine-2-carbaldehyde

Cat. No.: B13105651
M. Wt: 202.01 g/mol
InChI Key: DWHAHWMRWTYNHL-UHFFFAOYSA-N
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Description

3-Amino-5-bromopyrazine-2-carbaldehyde: is a chemical compound with the molecular formula C5H4BrN3O It is a pyrazine derivative, characterized by the presence of an amino group at the 3-position, a bromine atom at the 5-position, and an aldehyde group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the use of N-bromosuccinimide for bromination and subsequent functional group transformations .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, ensuring the availability of high-purity reagents, and optimizing reaction conditions for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-5-bromopyrazine-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Reagents like organolithium or Grignard reagents.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents like sodium borohydride.

    Coupling: Palladium catalysts and boronic acids.

Major Products:

  • Substituted pyrazines
  • Carboxylic acids
  • Alcohols
  • Coupled products with various aromatic or heteroaromatic rings

Mechanism of Action

The mechanism of action of 3-Amino-5-bromopyrazine-2-carbaldehyde depends on its specific application

Comparison with Similar Compounds

Properties

Molecular Formula

C5H4BrN3O

Molecular Weight

202.01 g/mol

IUPAC Name

3-amino-5-bromopyrazine-2-carbaldehyde

InChI

InChI=1S/C5H4BrN3O/c6-4-1-8-3(2-10)5(7)9-4/h1-2H,(H2,7,9)

InChI Key

DWHAHWMRWTYNHL-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(C(=N1)C=O)N)Br

Origin of Product

United States

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